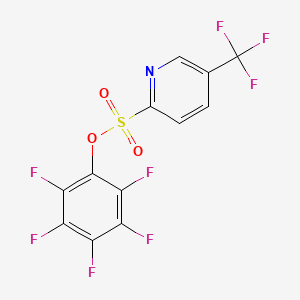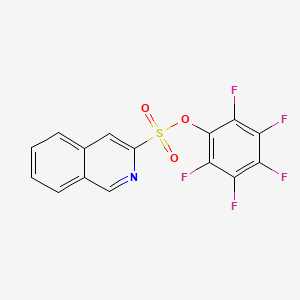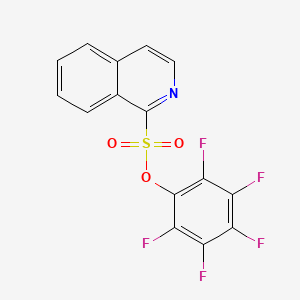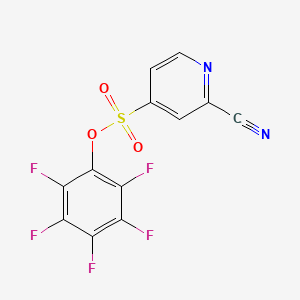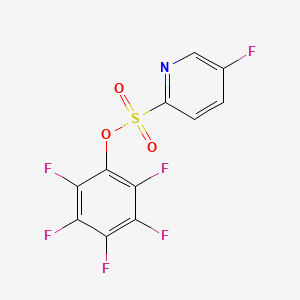
Perfluorophenyl 5-fluoropyridine-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluorophenyl 5-fluoropyridine-2-sulfonate is an organofluorine compound that features a pentafluorophenyl group and a fluoropyridine sulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Perfluorophenyl 5-fluoropyridine-2-sulfonate typically involves the reaction of 5-fluoropyridine-2-sulfonyl chloride with pentafluorophenol. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Perfluorophenyl 5-fluoropyridine-2-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, resulting in the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonate group, converting it to a sulfonamide or thiol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxide derivatives.
Reduction: Sulfonamide or thiol derivatives.
Applications De Recherche Scientifique
Perfluorophenyl 5-fluoropyridine-2-sulfonate has several scientific research applications:
Organic Synthesis: Used as a reagent for introducing pentafluorophenyl and fluoropyridine moieties into organic molecules, enhancing their chemical stability and reactivity.
Materials Science: Employed in the synthesis of fluorinated polymers and materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as a building block in the design of novel pharmaceuticals with improved bioavailability and metabolic stability.
Biological Studies: Utilized in the development of probes and labels for studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of Perfluorophenyl 5-fluoropyridine-2-sulfonate involves its ability to undergo nucleophilic substitution and other reactions, leading to the formation of new chemical entities. The pentafluorophenyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The fluoropyridine moiety can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,3,4,5,6-Pentafluorophenyl) methanesulfonate
- (2,3,4,5,6-Pentafluorophenyl) trifluoroacetate
- (2,3,4,5,6-Pentafluorophenyl) acetic acid
Uniqueness
Perfluorophenyl 5-fluoropyridine-2-sulfonate is unique due to the presence of both a pentafluorophenyl group and a fluoropyridine sulfonate moiety This combination imparts distinct chemical properties, such as high electrophilicity and reactivity, making it a valuable reagent in organic synthesis and materials science
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-fluoropyridine-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3F6NO3S/c12-4-1-2-5(18-3-4)22(19,20)21-11-9(16)7(14)6(13)8(15)10(11)17/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOFMZLFZOWRSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3F6NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
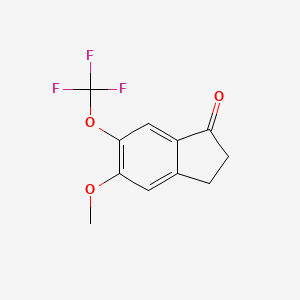
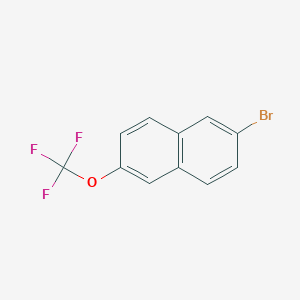
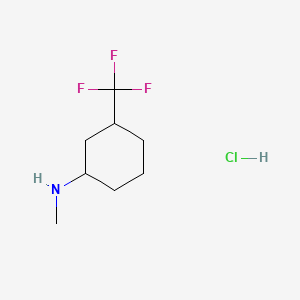
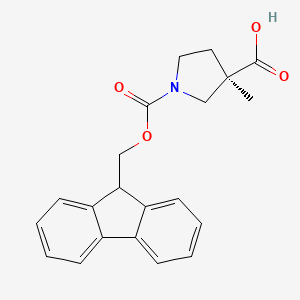
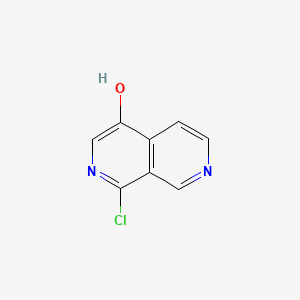
![(R)-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester](/img/structure/B8232682.png)
![(S)-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester](/img/structure/B8232684.png)
![(S)-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester](/img/structure/B8232692.png)
![tert-butyl (9aS)-6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B8232701.png)

